molecular formula C6H10ClF3N2O B1380999 1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride CAS No. 1613690-18-8

1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B1380999
CAS No.: 1613690-18-8
M. Wt: 218.6 g/mol
InChI Key: VFSSTCBFFQRJMR-UHFFFAOYSA-N
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Description

1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C6H10ClF3N2O and its molecular weight is 218.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Materials Science Applications

  • Polymer Synthesis: The compound plays a role in synthesizing polymers with specific properties. Li et al. (2009) reported the synthesis of novel polyamides derived from a diamine with a trifluoromethyl group, showcasing its application in microelectronics due to its unique properties (Peng-hui Li, Chenyi Wang, Guang Li, Jianming Jiang, 2009).

Biochemical Research

  • Enzyme Inhibition Studies

    In biochemical research, derivatives of this compound are used to study enzyme functions and inhibition. Liu et al. (2007) synthesized 1-cyano-N-substituted-cyclopropanecarboxamide derivatives to study their inhibition of ketol-acid reductoisomerase, an enzyme critical in amino acid biosynthesis (Xing-hai Liu, Pei-Quan Chen, Baolei Wang, Yong-hong Li, Su-Hua Wang, Zhengming Li, 2007).

  • Antiproliferative Activity

    Compounds derived from 1-Amino-N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide hydrochloride have been studied for their antiproliferative activity against cancer cell lines. Lu et al. (2021) synthesized a derivative that exhibited significant inhibitory activity against some cancer cell lines (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, H. Ge, 2021).

Properties

IUPAC Name

1-amino-N-(2,2,2-trifluoroethyl)cyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)3-11-4(12)5(10)1-2-5;/h1-3,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSTCBFFQRJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.